4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))
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Overview
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-amine)): is an organic compound characterized by its complex structure, which includes four biphenyl-4-amine groups attached to a central methane core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-amine)) typically involves the reaction of 4-aminobiphenyl with a suitable methanetetrayl precursor under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where 4-aminobiphenyl reacts with a methanetetrayl halide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the product and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, especially nucleophilic aromatic substitution due to the presence of the amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-amine derivatives.
Substitution: Various substituted biphenyl-4-amine compounds depending on the substituent used.
Scientific Research Applications
Chemistry: In chemistry, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-amine)) is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its ability to form stable complexes with various biological molecules makes it a candidate for drug development and biochemical research .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-amine)) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to participate in various chemical pathways, including those involved in signal transduction and molecular recognition .
Comparison with Similar Compounds
- Tetrakis(4-aminophenyl)methane
- Tetrakis(4-iodophenyl)methane
- Tetrakis(4-vinylphenyl)methane
- Tetrakis(4-bromomethylphenyl)methane
Comparison: Compared to these similar compounds, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-amine)) stands out due to its unique biphenyl-4-amine groups, which provide additional stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and complex molecular interactions .
Properties
IUPAC Name |
4-[4-[tris[4-(4-aminophenyl)phenyl]methyl]phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H40N4/c50-45-25-9-37(10-26-45)33-1-17-41(18-2-33)49(42-19-3-34(4-20-42)38-11-27-46(51)28-12-38,43-21-5-35(6-22-43)39-13-29-47(52)30-14-39)44-23-7-36(8-24-44)40-15-31-48(53)32-16-40/h1-32H,50-53H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWGBSMTHRMXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)C4=CC=C(C=C4)N)(C5=CC=C(C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)C8=CC=C(C=C8)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H40N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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